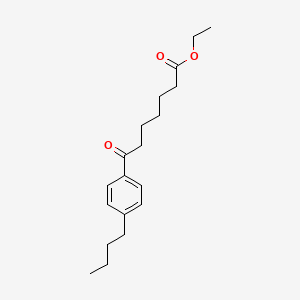

Ethyl 7-(4-n-Butylphenyl)-7-oxoheptanoate

Description

The Strategic Importance of Distal Keto-Ester Linkages in Complex Molecular Design

The presence of a significant carbon chain separating the ketone and ester functionalities is of strategic importance in the design of complex molecules. This "distal" relationship allows for the selective manipulation of one functional group while the other remains intact, or can be protected and deprotected as needed. This orthogonality is a cornerstone of modern synthetic strategy.

For example, the ester group of a long-chain keto ester can be selectively reduced to a primary alcohol. The resulting hydroxy ketone can then undergo a variety of transformations, such as intramolecular cyclization to form lactones, or further functionalization of the ketone. Alternatively, the ketone can be converted into a new stereocenter through asymmetric reduction, with the ester group remaining available for subsequent chain extension or modification.

Positioning of Ethyl 7-(4-n-Butylphenyl)-7-oxoheptanoate within Advanced Organic Chemistry Research

While specific research focusing exclusively on this compound is not widely documented in publicly available literature, its structural motifs are of significant interest in several areas of advanced organic chemistry. The 4-n-butylphenyl group is a common feature in molecules designed for materials science applications, particularly in the field of liquid crystals. The long aliphatic chain terminating in an ester is also characteristic of calamitic (rod-shaped) liquid crystals.

Furthermore, aryl keto esters, in general, are important intermediates in the synthesis of a variety of heterocyclic compounds and have been investigated for their potential biological activities. researchgate.net For example, some β-keto esters with aryl substituents have been studied for their ability to inhibit bacterial quorum sensing. nih.gov The synthesis of aryl α-keto esters can be achieved through methods like Friedel–Crafts acylation of aromatic hydrocarbons. mdpi.com

Given its structure, this compound can be considered a valuable building block for the synthesis of novel liquid crystalline materials, polymers with specific thermal or optical properties, and potentially as a precursor for biologically active molecules. Its synthesis would likely involve the coupling of a 4-n-butylphenyl derivative with a seven-carbon chain containing the ethyl ester, for example, through a Friedel-Crafts acylation or the reaction of an organometallic reagent derived from 4-bromo-n-butylbenzene with a suitable acyl chloride. A synthetic route for a similar compound, Ethyl 7-(4-methylphenyl)-7-oxoheptanoate, has been described involving the reaction of a Grignard reagent with an acyl chloride. chemicalbook.com

Compound Properties and Data

Below are the predicted and known properties of this compound and its parent compound, Ethyl 7-oxoheptanoate.

Interactive Data Table: Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | C19H28O3 | 304.43 (Predicted) | 446.8±38.0 (Predicted) |

| Ethyl 7-oxoheptanoate | C9H16O3 | 172.22 | 88-91 (at 0.2 Torr) |

Interactive Data Table: Spectroscopic Data (Predicted)

| Compound Name | Key ¹H-NMR Chemical Shifts (ppm, predicted) | Key ¹³C-NMR Chemical Shifts (ppm, predicted) | Key IR Absorptions (cm⁻¹, predicted) |

| This compound | ~7.9 (d, Ar-H ortho to C=O), ~7.3 (d, Ar-H meta to C=O), ~4.1 (q, -OCH₂CH₃), ~2.9 (t, -CH₂C=O), ~2.6 (t, Ar-CH₂-), ~2.3 (t, -CH₂COO-), ~1.2 (t, -OCH₂CH₃) | ~200 (C=O, ketone), ~173 (C=O, ester), ~145 (Ar-C), ~135 (Ar-C), ~128 (Ar-CH), ~128 (Ar-CH), ~60 (-OCH₂-), ~38 (-CH₂C=O), ~35 (Ar-CH₂-), ~34 (-CH₂COO-) | ~1735 (C=O, ester), ~1685 (C=O, ketone), ~1605 (C=C, aromatic), ~1200 (C-O, ester) |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-(4-butylphenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-3-5-9-16-12-14-17(15-13-16)18(20)10-7-6-8-11-19(21)22-4-2/h12-15H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKLTVLOKTZBLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)CCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 7 4 N Butylphenyl 7 Oxoheptanoate and Its Structural Analogues

Retrosynthetic Pathways for Long-Chain Keto-Esters featuring Aromatic and Aliphatic Moieties

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For a long-chain keto-ester like ethyl 7-(4-n-butylphenyl)-7-oxoheptanoate, the primary disconnection points are typically at the carbon-carbon bonds adjacent to the carbonyl group and the ester functionality.

One logical disconnection is the bond between the carbonyl carbon and the aromatic ring. This leads to two key synthons: a 4-n-butylbenzoyl cation equivalent and a 6-ethoxycarbonylhexyl anion equivalent. The corresponding synthetic equivalents would be a 4-n-butylbenzoyl chloride (or a related activated carboxylic acid derivative) and a Grignard reagent or an organolithium species derived from ethyl 6-haloheptanoate.

Alternatively, a disconnection can be made at the Cα-Cβ bond relative to the ester group. This approach would involve the alkylation of a pre-formed ester enolate with a suitable electrophile. For instance, the enolate of ethyl acetate (B1210297) could be reacted with a 6-(4-n-butylphenyl)-6-oxohexyl halide. However, this approach can be challenging due to potential side reactions and the difficulty in preparing the required electrophile.

A more strategic retrosynthetic approach involves disconnecting the aliphatic chain itself. This could involve a coupling reaction between a shorter-chain keto-ester and an appropriate alkylating agent. This method offers flexibility in introducing various functionalities along the aliphatic chain.

Synthetic Routes to Functionalized Esters: Evolution of Methodologies

The synthesis of functionalized esters is a cornerstone of organic synthesis, with methodologies constantly evolving to improve efficiency, selectivity, and functional group tolerance.

Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of ketones and, by extension, keto-esters. nih.govsioc-journal.cn This approach avoids the need for pre-functionalized starting materials, directly converting a C-H bond into a C-C bond. For the synthesis of keto-esters, a transition metal catalyst can facilitate the acylation of a C-H bond with an appropriate acylating agent. nih.govacs.org For instance, a directed C-H acylation of a terminal ester could be envisioned, although this remains a challenging transformation.

Recent advancements have focused on the use of various transition metals, including palladium, rhodium, and ruthenium, to catalyze these reactions. sioc-journal.cn The choice of catalyst, ligand, and oxidant is crucial for achieving high yields and selectivity. While direct C-H acylation to form long-chain keto-esters is still an area of active research, related strategies such as the coupling of aryl halides with ester-containing organometallic reagents have been successfully employed.

A notable challenge in using certain acylating reagents, like ethyl chlorooxoacetate, in transition metal-catalyzed C-H acylation is the competing decarbonylation side reaction. nih.govacs.org However, unique catalytic systems, such as those based on platinum, have shown promise in overcoming this issue. nih.govacs.org

Table 1: Comparison of Acylating Agents in Transition-Metal-Catalyzed C-H Acylation

| Acylating Agent | Advantages | Disadvantages |

|---|---|---|

| Acyl Chlorides | High reactivity | Can be sensitive to moisture |

| Aldehydes | Readily available | May require an oxidant, potential for over-oxidation |

| Carboxylic Acids | Atom economical | Often require activation |

| Ethyl Chlorooxoacetate | Direct route to α-keto esters | Prone to decarbonylation |

Organocatalytic and Photoredox-Catalyzed Approaches to Keto Ester Synthesis

Organocatalysis and photoredox catalysis have revolutionized synthetic chemistry by providing mild and environmentally benign alternatives to traditional metal-catalyzed reactions. nih.govresearchgate.net These methods have been successfully applied to the synthesis of keto-esters. acs.orgrsc.orgrsc.org

Organocatalytic approaches often involve the use of small organic molecules, such as amines or cinchona alkaloids, to activate substrates and facilitate bond formation. nih.gov For example, the enantioselective α-functionalization of β-ketoesters can be achieved using chiral organocatalysts. acs.orgrsc.org

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling the formation of radical intermediates that can participate in a variety of bond-forming reactions. acs.orgrsc.org The combination of photoredox catalysis with organocatalysis has proven to be a particularly powerful strategy for the asymmetric synthesis of complex molecules, including those containing the keto-ester motif. A copper-catalyzed photoredox method has been developed for the synthesis of α-keto esters from terminal alkynes and alcohols, using molecular oxygen as a sustainable oxidant. rsc.org

Enolate chemistry is a classical and highly reliable method for the formation of carbon-carbon bonds adjacent to a carbonyl group. organicchemistrytutor.comfiveable.meresearchgate.net The alkylation of ester enolates is a fundamental transformation in organic synthesis. organicchemistrytutor.comresearchgate.net This strategy involves the deprotonation of the α-carbon of an ester using a strong base, such as lithium diisopropylamide (LDA), to generate a nucleophilic enolate. organicchemistrytutor.comresearchgate.net This enolate can then react with an appropriate alkyl halide in an SN2 reaction to form a new C-C bond. organicchemistrytutor.comfiveable.me

For the synthesis of a long-chain keto-ester, this approach could involve the reaction of the enolate of a simple ester, such as ethyl acetate, with a long-chain alkyl halide containing the 4-n-butylphenyl ketone moiety. Careful control of reaction conditions, including temperature and the choice of base, is crucial to minimize side reactions such as self-condensation and over-alkylation.

Table 2: Common Bases for Enolate Formation

| Base | pKa of Conjugate Acid | Key Features |

|---|---|---|

| Lithium diisopropylamide (LDA) | ~36 | Strong, non-nucleophilic, sterically hindered |

| Sodium Hydride (NaH) | ~35 | Strong, non-nucleophilic, heterogeneous |

| Sodium Ethoxide (NaOEt) | ~16 | Weaker base, can lead to transesterification |

Esterification and Derivatization of Heptanoate (B1214049) Chains

The ethyl ester portion of the target molecule is typically introduced via esterification of the corresponding carboxylic acid. Modern protocols offer mild and efficient ways to achieve this, while selective functionalization of the alkyl chain allows for the introduction of the carbonyl group at a distal position.

Modern Esterification Protocols for Aliphatic Carboxylic Acids

The classic Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.comchemguide.co.uk This reaction is reversible, and often requires an excess of the alcohol to drive the equilibrium towards the product. masterorganicchemistry.com

For long-chain aliphatic carboxylic acids, which may have limited solubility or require milder conditions, alternative methods are often preferred. Zirconyl chloride (ZrOCl₂·8H₂O) has been shown to be an efficient catalyst for the direct condensation of equimolar amounts of long-chain carboxylic acids and alcohols. researchgate.net Other methodologies employ activating agents. For instance, N,N'-Carbonyldiimidazole (CDI) can activate a carboxylic acid, which then reacts with an alcohol under mild conditions. nih.gov This method avoids the harsh acidic conditions of the Fischer esterification. Transesterification of β-keto esters is another important transformation, with various catalysts including metal complexes and enzymes being employed to achieve high yields under mild conditions. rsc.org

| Esterification Method | Reagents/Catalyst | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Fischer Esterification | Carboxylic Acid, Alcohol, Strong Acid (e.g., H₂SO₄) | Heating, often with excess alcohol | Classic, robust method; reversible reaction. | masterorganicchemistry.comchemguide.co.uk |

| Zirconyl Chloride Catalysis | Carboxylic Acid, Alcohol, ZrOCl₂·8H₂O | Mild conditions | Efficient for long-chain acids with equimolar reactants. | researchgate.net |

| CDI Activation | Carboxylic Acid, N,N'-Carbonyldiimidazole (CDI), Alcohol | Mild, neutral conditions | Avoids strong acids; good for sensitive substrates. | nih.gov |

| Transesterification | Ester, Alcohol, Catalyst (e.g., Arylboronic acid) | Varies with catalyst | Useful for converting one ester to another. | rsc.org |

Selective Functionalization of Alkyl Chains for Distal Carbonyl Introduction

Introducing a carbonyl group at a specific, non-activated position along a long alkyl chain is a significant synthetic challenge. C-H functionalization has emerged as a powerful strategy to address this. These reactions aim to selectively convert a C-H bond into a C-C, C-O, or other functional group, which can then be transformed into a ketone.

Directed C-H functionalization utilizes a directing group within the molecule to position a metal catalyst near a specific C-H bond, enabling its selective activation. While often targeting ortho positions in aryl rings, this strategy can be extended to alkyl chains. Non-directed C-H activation has also become a transformative strategy, allowing for the functionalization of organic molecules without the need for directing groups. researchgate.net

Hydrogen atom transfer (HAT) is a key mechanism for generating alkyl radicals from C-H bonds, which can then be functionalized. researchgate.net Recent advances in photoredox catalysis and electrochemistry have made HAT a powerful tool for introducing a wide range of functional groups into C-H bonds with increasing site-selectivity. researchgate.net By choosing appropriate catalysts and conditions, it is possible to target specific C-H bonds based on their electronic properties and steric accessibility, providing a potential pathway to introduce a carbonyl group or its precursor at a distal position of the heptanoate chain.

Total Synthesis and Chemical Transformations of Structurally Related Long-Chain Keto-Esters

The total synthesis of natural products and other complex molecules often involves the construction and manipulation of long-chain keto-esters. beilstein-journals.org These syntheses provide valuable insights and methodologies that are applicable to molecules like this compound.

For example, the synthesis of marine alkaloids motuporamines A and B features the ring expansion of cyclic β-keto esters to create large, functionalized macrocycles. nih.gov This highlights the utility of β-keto esters as versatile intermediates. The zinc carbenoid-mediated homologation of β-keto esters to form γ-keto esters is another powerful transformation for extending a carbon chain while retaining the keto-ester functionality. orgsyn.org

Exploration of Chemical Reactivity and Mechanistic Pathways of Ethyl 7 4 N Butylphenyl 7 Oxoheptanoate

Mechanistic Aspects of Ketone Reactivity in the Context of a Distal Ester Group

The ketone moiety, an aromatic ketone with an n-butyl substituent in the para position, is a key site for various chemical reactions. The presence of the distal ester group is not expected to exert a significant electronic influence on the ketone due to the long separating alkyl chain. However, its presence necessitates consideration of chemoselectivity in reactions that could potentially affect both functional groups.

Stereoselective Transformations at the Ketone Center

The prochiral nature of the ketone in Ethyl 7-(4-n-butylphenyl)-7-oxoheptanoate allows for stereoselective transformations to yield chiral secondary alcohols. A common and effective method for this is asymmetric reduction.

Catalytic asymmetric hydrogenation is a powerful tool for the enantioselective reduction of ketones. wikipedia.org Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, complexed with chiral ligands, are frequently employed. For aromatic ketones, catalysts like those derived from chiral diphosphine ligands (e.g., BINAP) or chiral diamines in combination with a hydrogen source such as hydrogen gas or through transfer hydrogenation are effective. wikipedia.org

The general mechanism for transfer hydrogenation, for instance, involves the formation of a metal hydride species from a hydrogen donor like isopropanol (B130326) or formic acid. This chiral metal hydride then coordinates to the ketone's carbonyl oxygen. The steric and electronic properties of the chiral ligand dictate the facial selectivity of the hydride transfer to the carbonyl carbon, leading to the preferential formation of one enantiomer of the alcohol.

Another well-established method is the Corey-Itsuno reduction, which utilizes a chiral oxazaborolidine catalyst with a stoichiometric borane (B79455) source. nih.gov The oxazaborolidine coordinates with the borane and the ketone, forming a rigid six-membered ring transition state that directs the hydride delivery to one face of the carbonyl group.

The enantiomeric excess (ee) of these reactions is often high, as demonstrated by studies on analogous para-substituted acetophenones.

Table 1: Representative Enantioselective Reductions of Aromatic Ketones

| Ketone Substrate | Catalyst/Reagent | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| 4-Methylacetophenone | RuCl2(R)-BINAPn / H2 | (R)-1-(p-tolyl)ethanol | 98% |

| 4-Chloroacetophenone | (S)-CBS oxazaborolidine / BH3·SMe2 | (S)-1-(4-chlorophenyl)ethanol | 97% |

Data is illustrative and based on analogous systems.

Radical Processes Involving Aromatic Ketones

Aromatic ketones can undergo a variety of radical reactions, often initiated by photochemical excitation or through the use of radical initiators. One notable intramolecular process is the Norrish Type II reaction, which involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to a 1,4-biradical. This biradical can then undergo cyclization to form a cyclobutanol (B46151) or cleave to yield an enol and an alkene. For this compound, the γ-hydrogen is on the alkyl chain attached to the aromatic ring.

Ketones can also act as precursors for ketyl radicals through single-electron transfer (SET) from a reductant. These ketyl radicals can participate in various carbon-carbon bond-forming reactions. For instance, they can undergo coupling reactions or additions to unsaturated systems. The presence of the long alkyl chain with a terminal ester in this compound could potentially lead to intramolecular radical cyclization reactions under specific conditions, although this would require the chain to adopt a suitable conformation for radical addition to the ester carbonyl or another part of the molecule.

Recent advancements have also demonstrated the use of ketones as alkyl radical equivalents for C-H functionalization of heteroarenes through a combination of proton-coupled electron transfer (PCET) and spin-center shift (SCS). nih.govresearchgate.net

Catalytic Reduction and Oxidation Pathways

Beyond stereoselective reductions, the ketone can be fully reduced to a methylene (B1212753) group (–CH2–). Classic methods for this transformation include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures). youtube.com These reactions are generally robust but can be harsh. More modern methods, such as catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst under acidic conditions, can also achieve this deoxygenation.

The oxidation of the ketone moiety in this compound is less common as ketones are generally resistant to oxidation without carbon-carbon bond cleavage. However, under forcing conditions with strong oxidizing agents, Baeyer-Villiger oxidation can occur. In this reaction, a peroxy acid inserts an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester. For aryl alkyl ketones, the aryl group typically migrates preferentially, which in this case would lead to the formation of 4-n-butylphenyl 6-ethoxycarbonylhexanoate.

Ester Functional Group Transformations in this compound

The ethyl ester group at the terminus of the C7 chain is susceptible to various nucleophilic acyl substitution reactions. The significant distance between the ester and the ketone suggests that the two groups will largely react independently, allowing for chemoselective transformations of the ester in the presence of the ketone.

Chemoselective Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is typically catalyzed by an acid or a base. Given that the ketone can also react with strong bases (e.g., via enolate formation), achieving chemoselectivity may require careful selection of reaction conditions.

Acid-catalyzed transesterification proceeds via protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by another alcohol. This method is generally compatible with the presence of a ketone.

Base-catalyzed transesterification, which is often faster, involves the attack of an alkoxide on the ester carbonyl. To avoid competing reactions at the ketone, milder, non-nucleophilic bases or specific catalysts can be employed. For instance, Lewis acids or enzymes (lipases) can catalyze transesterification under neutral conditions, offering high chemoselectivity. Studies on β-keto esters have shown that certain catalysts can selectively transesterify the ester group without affecting the ketone. rsc.orgnih.gov While the target molecule is not a β-keto ester, the principles of using chemoselective catalysts are applicable.

Table 2: Examples of Chemoselective Transesterification Conditions

| Substrate Type | Catalyst | Alcohol | Conditions | Outcome |

|---|---|---|---|---|

| Keto-ester | Lipase | n-Butanol | Mild, neutral pH | Selective transesterification of the ester |

| β-Keto ester | Silica (B1680970) supported boric acid | Various alcohols | Solvent-free | High yield of transesterified product |

Data is illustrative and based on analogous systems.

Hydrolytic Cleavage and Ester Metathesis

Ester hydrolysis, the cleavage of the ester to a carboxylic acid and an alcohol, can be achieved under acidic or basic conditions. libretexts.orgyoutube.com

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. libretexts.orgyoutube.com Using a large excess of water drives the equilibrium towards the carboxylic acid. The ketone functionality is generally stable under these conditions.

Base-promoted hydrolysis, also known as saponification, is an irreversible process where a stoichiometric amount of base (e.g., NaOH) is used. libretexts.orgyoutube.com The hydroxide (B78521) ion attacks the ester carbonyl, leading to the formation of a carboxylate salt and ethanol. The ketone is largely unreactive under these conditions, although prolonged exposure to strong base could potentially lead to side reactions if there are acidic α-hydrogens that are not present in this specific ketone.

Ester metathesis is a less common transformation that involves the exchange of ester groups. This reaction is typically catalyzed by transition metal complexes, such as those of tin or titanium, and can be thought of as a disproportionation reaction between two different esters.

Tandem and Cascade Reactions Involving Both Keto and Ester Moieties

Tandem and cascade reactions represent efficient synthetic strategies that involve two or more sequential transformations in a single operation, without the need for isolating intermediates. In the context of this compound, such reactions can be initiated at either the keto or the ester functionality, with the subsequent steps involving the other group. These processes are valuable for building molecular complexity from a relatively simple starting material.

One potential tandem reaction involves the initial conversion of the keto group into a nucleophilic species, which then participates in an intramolecular reaction with the ester. For instance, the formation of a hydrazone at the ketone, followed by a cyclization reaction, can lead to the synthesis of pyridazine (B1198779) derivatives.

Intramolecular Cyclization Pathways leading to Heterocyclic Structures

The 1,4-dicarbonyl-like nature of γ-keto esters such as this compound makes them excellent precursors for the synthesis of five- and six-membered heterocyclic rings. These intramolecular cyclization reactions are typically promoted by acidic or basic conditions and often involve the participation of an external reagent that becomes incorporated into the final heterocyclic structure.

A prominent example is the Paal-Knorr synthesis , which is a versatile method for preparing furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.orgalfa-chemistry.comorganic-chemistry.org In the case of this compound, acidic conditions can catalyze the intramolecular attack of the enol form of the ketone onto the protonated ester carbonyl, leading to the formation of a furan (B31954) ring after dehydration. wikipedia.org Alternatively, reaction with a primary amine or ammonia (B1221849) under acidic conditions can yield a pyrrole (B145914) derivative, while treatment with a sulfurizing agent like phosphorus pentasulfide can produce a thiophene. wikipedia.org

Another significant cyclization pathway is the Fischer indole (B1671886) synthesis , which is a classic method for preparing indoles from aryl hydrazones of aldehydes or ketones. wikipedia.orgbyjus.commdpi.com The reaction of this compound with a phenylhydrazine (B124118) would form the corresponding phenylhydrazone. Upon treatment with an acid catalyst, this intermediate can undergo a wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield a substituted indole. wikipedia.org

Furthermore, the reaction of γ-keto esters with hydrazine can lead to the formation of pyridazines . This transformation involves the initial formation of a hydrazone at the keto group, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom of the hydrazine onto the ester carbonyl, and subsequent dehydration to form the aromatic pyridazine ring. organic-chemistry.orgmdpi.com

The following table summarizes these potential intramolecular cyclization pathways:

| Heterocyclic Product | Reagents and Conditions | Reaction Name |

| Substituted Furan | Acid catalyst (e.g., H₂SO₄, P₂O₅) | Paal-Knorr Furan Synthesis |

| Substituted Pyrrole | Primary amine (R-NH₂) or ammonia (NH₃), acid catalyst | Paal-Knorr Pyrrole Synthesis |

| Substituted Thiophene | Phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent | Paal-Knorr Thiophene Synthesis |

| Substituted Indole | Phenylhydrazine, acid catalyst (e.g., HCl, ZnCl₂) | Fischer Indole Synthesis |

| Substituted Pyridazine | Hydrazine (N₂H₄), acid or base catalyst | Pyridazine Synthesis |

Rearrangement Reactions under Various Conditions

While specific rearrangement reactions for this compound are not extensively documented, the presence of the keto and ester functionalities suggests the possibility of several classical organic rearrangements under appropriate conditions. The applicability of these reactions would depend on the specific reagents and reaction conditions employed.

One such potential transformation is the Baeyer-Villiger rearrangement , which involves the oxidation of a ketone to an ester using a peroxy acid. libretexts.org In the case of this compound, the migration of the aryl group would likely be favored, potentially leading to a rearranged product.

Another possibility is the Favorskii rearrangement , which typically occurs with α-halo ketones in the presence of a base. libretexts.org While the starting material is not an α-halo ketone, it could be a potential transformation if the molecule is first halogenated at the α-position to the ketone.

The Wolff rearrangement is another well-known reaction that involves the conversion of an α-diazoketone into a ketene (B1206846). wikipedia.org This would require the initial conversion of the keto group of this compound into a diazo group. The resulting ketene could then be trapped with various nucleophiles to yield a range of carboxylic acid derivatives.

The table below outlines some plausible rearrangement reactions for derivatives of the title compound:

| Rearrangement Name | Required Modification of Starting Material | Key Reagents | Potential Product Type |

| Baeyer-Villiger | None | Peroxy acid (e.g., m-CPBA) | Rearranged ester |

| Favorskii | α-Halogenation | Base (e.g., NaOH) | Ring-contracted ester (if cyclic precursor) or rearranged ester |

| Wolff | Conversion to α-diazoketone | Heat or metal catalyst (e.g., Ag₂O) | Homologated ester (after trapping with an alcohol) |

Applications in Complex Molecule Synthesis and Chemical Research

Utility as a Synthon for Pharmaceutical and Agrochemical Intermediates

Aryl keto esters are widely recognized as crucial intermediates for the synthesis of a multitude of bioactive compounds. aurigeneservices.comtandfonline.com The structural motifs present in Ethyl 7-(4-n-butylphenyl)-7-oxoheptanoate make it a promising starting material for creating complex molecular scaffolds relevant to the pharmaceutical and agrochemical industries. The ketone and ester groups can be selectively manipulated to build various heterocyclic systems, which are prevalent in medicinal chemistry. researchgate.net For instance, the 1,4-dicarbonyl relationship (upon modification of the ester) is a key precursor for five-membered heterocycles like furans and pyrroles.

Contribution to the Synthesis of Natural Product Analogues and Designed Scaffolds

The synthesis of natural products and their analogues is a significant area of organic chemistry, often requiring versatile building blocks that allow for the systematic variation of molecular structure. Ketoesters are key intermediates in the total synthesis of natural products, with their electrophilic keto groups serving as reactive sites for constructing complex carbon skeletons. The structure of this compound, with its defined aromatic and aliphatic domains, makes it a suitable precursor for analogues of natural products that possess long-chain alkyl or aryl functionalities.

Long-chain ketones and aldehydes are important structural motifs found in many bioactive compounds and are considered versatile building blocks in organic synthesis. researchgate.netresearchgate.net The heptanoate (B1214049) chain of the title compound can be modified or extended to mimic the aliphatic portions of various natural products, while the 4-n-butylphenyl group can serve as a substitute for other aromatic systems found in nature. This allows for the creation of libraries of novel compounds that can be screened for biological activity.

Development of New Synthetic Methodologies Utilizing this compound as a Model Substrate

The development of novel synthetic reactions is crucial for advancing the field of chemistry. Compounds with multiple, distinct functional groups, such as this compound, are excellent model substrates for testing the scope and limitations of new methodologies. Aryl ketones, in particular, are often used as starting materials for developing new synthetic routes to important chemical structures. vensel.org

The presence of a ketone, an ester, an aromatic ring, and benzylic and aliphatic C-H bonds offers several reaction sites. For example, this compound could be used to test new catalytic systems for selective carbonyl reduction, C-H bond functionalization, or cross-coupling reactions. The development of enantioselective reactions often utilizes keto esters as substrates to create chiral alcohol building blocks. core.ac.uk The distinct chemical environments within the molecule allow researchers to probe the chemo- and regioselectivity of newly developed catalysts and reagents.

Role in Material Science Precursor Development

The molecular structure of this compound is characteristic of precursors used in material science, particularly in the synthesis of liquid crystals and polymers. Liquid crystals often consist of molecules with a rigid core (like the phenyl ring) and flexible tails (like the n-butyl and ethyl heptanoate chains). colorado.eduarkat-usa.org These structural features induce the formation of mesophases, which are intermediate states of matter between crystalline solids and isotropic liquids. By modifying the ester or ketone functional groups, this compound could be incorporated into larger molecules designed to exhibit specific liquid crystalline properties. researchgate.net

Furthermore, long-chain esters are valuable in the polymer industry. They can be used to create polymers with tailored properties, such as improved flexibility and moisture barrier characteristics. The ester group in this compound can undergo polymerization or be grafted onto existing polymer backbones to modify their physical properties.

Interactive Data Table: Properties of Ethyl 7-(4-Alkylphenyl)-7-oxoheptanoate Analogues

The following table presents data for compounds structurally related to this compound, illustrating how changes in the alkyl substituent on the phenyl ring affect molecular properties.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethyl 7-(4-methylphenyl)-7-oxoheptanoate | 122115-49-5 | C₁₆H₂₂O₃ | 262.34 |

| This compound | N/A | C₁₉H₂₈O₃ | 304.42 |

| Ethyl 7-(4-hexylphenyl)-7-oxoheptanoate | 898757-33-0 | C₂₁H₃₂O₃ | 332.48 |

| Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate | 898758-01-5 | C₂₂H₃₄O₄ | 362.51 |

Theoretical and Computational Chemistry Approaches for Keto Ester Systems

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and reactivity of molecules. For a system like Ethyl 7-(4-n-Butylphenyl)-7-oxoheptanoate, DFT is particularly useful for elucidating the mechanism of its formation, typically via a Friedel-Crafts acylation reaction. researchgate.netnih.govnih.govmasterorganicchemistry.com This reaction involves the acylation of n-butylbenzene with a derivative of heptanedioic acid monoester.

DFT calculations can map out the entire potential energy surface of the reaction, identifying the structures of reactants, intermediates, transition states, and products. The Friedel-Crafts acylation mechanism, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), proceeds through several key steps. masterorganicchemistry.comstudymind.co.ukyoutube.com First, the Lewis acid activates the acylating agent (e.g., 7-chloro-7-oxoheptanoate) to form a highly reactive acylium ion. masterorganicchemistry.comyoutube.com This species then acts as an electrophile in an electrophilic aromatic substitution reaction with n-butylbenzene. studymind.co.uklibretexts.org

Computational studies on similar Friedel-Crafts acylation reactions have shown that the formation of the acylium ion is often the rate-determining step. researchgate.netnih.gov DFT calculations allow for the precise determination of the activation energies for each step, including the formation of the sigma complex (Wheland intermediate) and the final deprotonation to restore aromaticity. researchgate.net The regioselectivity of the reaction—the preferential substitution at the para position of the n-butylbenzene ring—can also be rationalized through DFT by comparing the activation barriers for attack at the ortho, meta, and para positions. The para-substitution is generally favored due to a combination of electronic and steric factors. beilstein-journals.org

A representative DFT-calculated energy profile for a model Friedel-Crafts acylation reaction is shown below. The energies are relative to the separated reactants.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (n-butylbenzene + acyl chloride + AlCl₃) | 0.0 |

| 2 | Acylium Ion Formation (Transition State) | +18.5 |

| 3 | Acylium Ion + n-butylbenzene | +5.2 |

| 4 | Sigma Complex Formation (Transition State - para) | +12.3 |

| 5 | Sigma Complex (Wheland Intermediate - para) | -4.8 |

| 6 | Deprotonation (Transition State) | +2.1 |

| 7 | Products + HCl + AlCl₃ | -15.7 |

Note: The data in this table is illustrative and based on typical values for Friedel-Crafts acylation reactions studied by DFT. Actual values for the specific reaction to form this compound would require dedicated calculations.

These computational investigations provide a detailed picture of the reaction pathway and the factors controlling its efficiency and selectivity. researchgate.net

Conformational Landscape and Energetic Analysis of Long-Chain Keto Esters

This compound is a flexible molecule with multiple rotatable bonds, leading to a complex conformational landscape. Understanding the preferred three-dimensional structures (conformers) and their relative energies is crucial, as these can influence the molecule's physical properties and reactivity. Conformational searching is a computational task dedicated to finding the low-energy structures of a molecule. rowansci.commcmaster.caresearchgate.net

The conformational flexibility of this long-chain keto ester arises from several sources:

The n-butyl group: Rotation around the C-C single bonds of the butyl chain leads to various gauche and anti conformations, similar to what is observed for n-butane. unacademy.comslideshare.net

The heptanoate (B1214049) chain: This seven-carbon chain has significant conformational freedom, with the potential for both extended (linear) and folded structures. Computational benchmarks on long n-alkane chains show that folded conformations can be energetically competitive with linear ones due to stabilizing intramolecular dispersion interactions. acs.org

Rotation around the aryl-keto bond: The dihedral angle between the phenyl ring and the carbonyl group influences the extent of electronic conjugation.

The ethyl ester group: This group also possesses rotational freedom.

Computational methods, typically employing molecular mechanics force fields for an initial search followed by higher-level DFT or ab initio calculations for energy refinement, can be used to identify the most stable conformers. mcmaster.cauci.edu For long-chain molecules, it is essential to use computational methods that accurately describe non-covalent interactions, particularly London dispersion forces, which play a significant role in the stability of folded conformers. acs.org

The analysis would involve systematically rotating key dihedral angles and minimizing the energy of the resulting structures to locate all unique low-energy minima on the potential energy surface. The results of such an analysis would typically be presented as a table of relative energies.

| Conformer | Description | Key Dihedral Angles (degrees) | Relative Energy (kcal/mol) |

| 1 | Extended Heptanoate Chain, Anti Butyl Group | ~180 (all chain C-C-C-C) | 0.00 |

| 2 | Folded Heptanoate Chain, Anti Butyl Group | Various | +0.85 |

| 3 | Extended Heptanoate Chain, Gauche Butyl Group | ~60 (one butyl C-C-C-C) | +0.92 |

| 4 | Folded Heptanoate Chain, Gauche Butyl Group | Various | +1.75 |

Note: This table presents hypothetical data to illustrate the expected outcome of a conformational analysis. The relative energies are estimates based on general principles of alkane conformational analysis.

This energetic information is critical for understanding the molecule's average shape in different environments and can serve as a starting point for simulations of its bulk properties. unacademy.com

Molecular Dynamics Simulations for Intermolecular Interactions

While DFT and conformational analysis provide insights into single-molecule properties, Molecular Dynamics (MD) simulations are employed to study the behavior of a large ensemble of molecules over time. This allows for the investigation of bulk properties, such as density and viscosity, and provides a detailed picture of intermolecular interactions. acs.orgnih.gov

For a liquid state simulation of this compound, an MD simulation would typically involve placing hundreds or thousands of molecules in a simulation box and calculating their trajectories by integrating Newton's equations of motion. The forces between molecules are described by a molecular mechanics force field.

The key intermolecular interactions governing the behavior of this keto ester are:

Van der Waals Interactions: These are dominant, particularly due to the long alkyl chains and the aromatic ring. The butyl and heptanoate chains will interact with those of neighboring molecules, leading to temporary, induced-dipole attractions.

Dipole-Dipole Interactions: The keto and ester functional groups introduce permanent dipoles into the molecule. These polar groups will tend to align in an energetically favorable manner. Ketoesters are known to be highly polar and can self-associate through dipole-dipole interactions.

π-π Stacking: The aromatic rings of adjacent molecules can interact through π-π stacking, where the electron clouds of the rings align. MD simulations of liquid benzene (B151609) and substituted benzenes show that molecules can adopt both stacked and T-shaped arrangements. pleiades.onlinersc.org

MD simulations can quantify the strength of these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding another atom or molecule at a certain distance. For example, an RDF for the carbonyl oxygen atoms would reveal the typical distances and arrangements of these polar groups in the liquid state. Similarly, an RDF for the centers of the phenyl rings would provide information on the preferred packing of the aromatic moieties. pleiades.onlinenih.gov

| Interaction Type | Interacting Groups | Typical Interaction Energy (kcal/mol) | Expected Structural Motif |

| Van der Waals | Alkyl chains | -0.5 to -2.0 | Interdigitation of chains |

| Dipole-Dipole | Carbonyl (C=O) groups | -1.0 to -3.0 | Anti-parallel alignment |

| π-π Stacking | Phenyl rings | -1.5 to -2.5 | Parallel-displaced or T-shaped |

Note: The interaction energies are representative values for the specified types of non-covalent interactions.

These simulations are crucial for connecting the molecular structure of this compound to its macroscopic properties and behavior in a condensed phase.

In Silico Design of Novel Reactivity and Selectivity in Keto-Ester Transformations

Computational chemistry is not only a tool for understanding existing systems but also for the in silico design of new catalysts and reactions. For a molecule like this compound, computational methods can be used to predict how its reactivity might be controlled or altered, or to design catalysts that promote specific transformations with high selectivity.

One area of interest could be the selective transformation of the keto group. For instance, the design of catalysts for the asymmetric hydrogenation of the ketone to a chiral alcohol is a common challenge in pharmaceutical synthesis. DFT calculations can be used to design and screen potential catalysts, such as transition metal complexes with chiral ligands. rsc.org By calculating the transition state energies for the hydrogenation reaction with different catalysts, researchers can predict which catalyst will provide the highest enantioselectivity. rsc.org

Another potential application is the design of systems for the selective functionalization of the long alkyl chain. For example, computational studies could help design catalysts for the regioselective oxidation or C-H activation at a specific position on the heptanoate chain. nih.gov DFT modeling of the reaction mechanism with a proposed catalyst can reveal the factors that control regioselectivity, allowing for the rational modification of the catalyst structure to favor the desired product.

The process of in silico design typically involves these steps:

Hypothesis Generation: Propose a catalyst or reaction condition to achieve a desired transformation.

Computational Modeling: Use DFT to model the reaction pathway, calculating the energies of all intermediates and transition states.

Analysis: Analyze the results to understand the origins of reactivity and selectivity. Identify key catalyst-substrate interactions or electronic/steric factors.

Iterative Refinement: Based on the analysis, modify the catalyst or substrate structure computationally and repeat the modeling process to improve the predicted outcome.

This computational-led approach can significantly accelerate the discovery of new synthetic methods by prioritizing the most promising candidates for experimental validation, thereby saving time and resources. rsc.org

Emerging Research Frontiers and Future Perspectives

Innovations in Green Chemistry for Keto Ester Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic routes to keto esters, aiming to reduce environmental impact and enhance sustainability. Research in this area for compounds analogous to Ethyl 7-(4-n-Butylphenyl)-7-oxoheptanoate has focused on the use of greener catalysts, alternative reaction media, and atom-economical methodologies.

One promising green approach is the use of heterogeneous catalysts, which can be easily recovered and reused, minimizing waste. For the synthesis of related aryl keto esters, zeolites and functionalized mesoporous silica (B1680970) have been explored as solid acid catalysts for Friedel-Crafts acylation reactions, offering an alternative to traditional Lewis acids that generate stoichiometric amounts of waste.

Biocatalysis represents another cornerstone of green chemistry. While specific enzymes for the direct synthesis of this compound have not been reported, research on other keto esters has demonstrated the potential of enzymes like lipases and ketoreductases. researchgate.net For instance, lipase-catalyzed acylation followed by a rearrangement reaction could offer a green pathway. Furthermore, the use of agro-waste-based catalysts and green solvents like glycerol (B35011) is gaining traction for the synthesis of heterocyclic compounds derived from keto esters, showcasing a commitment to sustainable chemical production. nih.gov

The use of aqueous media is also a significant advancement. A reported synthesis of 2-amino-7-hydroxy-4-aryl-4H-chromene-3-carbonitriles, which involves a multi-component reaction with aromatic aldehydes, malononitrile, and resorcinol, was successfully carried out in water using ZnO nanoparticles as a catalyst. researchgate.net This highlights the potential for developing aqueous synthetic routes for precursors to or derivatives of this compound.

| Green Chemistry Approach | Catalyst/Medium | Advantages | Reference |

| Heterogeneous Catalysis | Zeolites, Mesoporous Silica | Reusable, Reduced Waste | General Knowledge |

| Biocatalysis | Lipases, Ketoreductases | Mild conditions, High selectivity | researchgate.net |

| Agro-waste Catalysts | WEOFPA/glycerol | Sustainable, Inexpensive | nih.gov |

| Aqueous Media | ZnO nanoparticles | Environmentally benign | researchgate.net |

Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry, or continuous flow manufacturing, has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering advantages in terms of safety, efficiency, scalability, and process control. sigmaaldrich.comkainexus.com The application of flow chemistry to the production of keto esters, including potentially this compound, is a promising area of research.

Continuous flow reactors, with their high surface-area-to-volume ratio, allow for excellent heat and mass transfer, enabling reactions to be performed under conditions that are often difficult to control in traditional batch reactors. sigmaaldrich.com This is particularly beneficial for highly exothermic reactions or those involving unstable intermediates. For the synthesis of α-ketoesters, a continuous flow-based catch and release protocol using immobilized reagents has been demonstrated, resulting in high-purity products without the need for conventional work-up and purification. nih.gov This approach could be adapted for the synthesis of gamma-keto esters.

The telescoping of reaction steps, where multiple synthetic transformations are performed in a continuous sequence without isolating intermediates, is a key advantage of flow chemistry. researchgate.net This can significantly reduce reaction times, solvent usage, and waste generation. A multi-step continuous flow synthesis of α-functionalized esters via lithium enolate intermediates has been reported, showcasing the potential for complex molecular construction in a continuous manner. While direct application to this compound is yet to be explored, the principles are transferable.

The integration of in-line purification techniques, such as solid-phase extraction (SPE), further enhances the efficiency of continuous flow synthesis, delivering pure products directly from the reactor. researchgate.net

| Flow Chemistry Advantage | Application to Keto Ester Synthesis | Potential Impact on this compound Production | Reference |

| Enhanced Safety and Control | Handling of reactive intermediates and exothermic reactions | Safer and more reliable synthesis | contractpharma.com |

| Increased Efficiency | Reduced reaction times and higher yields | Faster and more cost-effective production | sigmaaldrich.com |

| Scalability | Seamless transition from laboratory to production scale | Facilitated industrial manufacturing | sigmaaldrich.com |

| Process Intensification | Telescoping of multiple reaction steps | Reduced waste and operational complexity | researchgate.net |

Machine Learning and AI in Reaction Prediction and Optimization for Complex Organic Molecules

Artificial intelligence (AI) and machine learning (ML) are revolutionizing organic synthesis by enabling the prediction of reaction outcomes, optimization of reaction conditions, and even the discovery of new synthetic routes. doaj.orgresearchgate.net For a molecule like this compound, these computational tools can significantly accelerate its synthesis and the development of its derivatives.

Machine learning models can be trained on experimental data to predict the outcome of a reaction with high accuracy. jetir.org This is particularly valuable for complex reactions where multiple products are possible. By learning from existing data on the acylation of substituted benzenes, an ML model could predict the regioselectivity of the reaction leading to the desired para-substituted product. Furthermore, ML algorithms can be coupled with high-throughput experimentation platforms to rapidly optimize reaction conditions, such as catalyst loading, temperature, and reactant concentrations. beilstein-journals.org

The integration of AI in automated synthesis platforms allows for the autonomous discovery and optimization of chemical reactions. nih.gov These systems can design experiments, execute them in a laboratory robot, analyze the results, and then use that information to design the next set of experiments, creating a closed loop of discovery.

| AI/ML Application | Description | Relevance to this compound | Reference |

| Retrosynthesis Planning | AI algorithms suggest synthetic routes from target molecule to starting materials. | Discovery of novel and efficient synthetic pathways. | youtube.com |

| Reaction Outcome Prediction | ML models predict the major product and yield of a chemical reaction. | Accurate prediction of acylation regioselectivity and yield. | jetir.org |

| Condition Optimization | ML algorithms identify the optimal reaction parameters for a desired outcome. | Maximizing the yield and purity of the final product. | beilstein-journals.org |

| Automated Synthesis | AI-controlled robotic platforms for autonomous reaction discovery and optimization. | Accelerated development of synthesis and functionalization protocols. | nih.gov |

Exploration of Unconventional Activation Modes for Keto-Ester Functionalization

The functionalization of keto esters often relies on the inherent reactivity of the carbonyl group and the enolizable protons at the α-position. However, emerging research is focused on unconventional activation modes to enable the modification of otherwise unreactive positions within the molecule, such as C-H bonds.

Visible-light photocatalysis has emerged as a powerful tool for the activation of organic molecules under mild conditions. beilstein-journals.org For keto esters, photocatalysis can enable a variety of transformations. For instance, the combination of metal-catalyzed C-H activation and visible-light photoredox catalysis allows for the direct functionalization of C-H bonds. beilstein-journals.org This approach could potentially be used for the late-stage functionalization of the aromatic ring or the aliphatic chain of this compound.

Photocatalysis can also be used to generate radical intermediates from keto esters, which can then participate in a range of coupling reactions. The triplet excited state of a photocatalyst can activate a benzoylformate ester (an α-ketoester) to undergo either a Paternò-Büchi cycloaddition or an allylic functionalization with an alkene, depending on the reaction conditions. nih.gov This demonstrates the potential for divergent reactivity under photocatalytic control.

Another unconventional approach is the use of a "migrating group" strategy for the remote functionalization of cyclic ketones. acs.org This involves a photocatalytic transannular acyl group migration, which could inspire new strategies for the functionalization of the heptanoate (B1214049) chain in this compound. While this has been demonstrated in cyclic systems, the underlying principles of hydrogen atom abstraction and radical rearrangement could be applicable to linear systems under specific conditions.

The development of new catalytic systems that can activate C-H bonds in the presence of other functional groups is a major goal in organic synthesis. These methods would allow for the direct modification of the n-butyl group or the heptanoate backbone of the target molecule, providing access to a wide range of new derivatives.

| Unconventional Activation Mode | Description | Potential Application to this compound | Reference |

| Dual C-H Activation/Photoredox Catalysis | Combination of metal catalysis and photocatalysis for C-H functionalization. | Direct modification of the aromatic ring or aliphatic chain. | beilstein-journals.org |

| Divergent Photocatalytic Reactivity | Use of different photocatalytic pathways to achieve different products from the same starting materials. | Selective functionalization at various positions. | nih.gov |

| Migrating Group Strategy | Transannular acyl migration for remote functionalization. | Inspiration for novel functionalization of the heptanoate chain. | acs.org |

Q & A

Q. What are the standard synthetic protocols for Ethyl 7-(4-n-Butylphenyl)-7-oxoheptanoate?

The compound is typically synthesized via Fischer esterification , where 7-(4-n-Butylphenyl)-7-oxoheptanoic acid reacts with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions. Purification involves techniques like column chromatography or recrystallization to achieve >95% purity. Key parameters include maintaining anhydrous conditions and optimizing reaction time to minimize byproducts .

Q. Which spectroscopic methods are critical for structural validation?

- NMR Spectroscopy : H and C NMR confirm the ester group (δ ~4.1 ppm for the ethyl group) and ketone moiety (δ ~2.4 ppm for α-protons).

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H] at m/z 318.2 for CHO).

- IR Spectroscopy : Strong absorption bands at ~1730 cm (ester C=O) and ~1680 cm (ketone C=O) .

Q. How should researchers handle safety and waste disposal for this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Waste Management : Segregate organic waste and dispose via licensed hazardous waste facilities to comply with environmental regulations .

Advanced Research Questions

Q. How can reaction conditions be optimized for industrial-scale synthesis?

Continuous Flow Reactors improve yield (up to 85%) and purity by ensuring precise temperature control (60–80°C) and reduced reaction time (2–4 hours). Computational modeling (e.g., COMSOL) helps predict fluid dynamics and optimize parameters like residence time and catalyst loading .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

- Comparative SAR Studies : Tabulate substituent effects on bioactivity (e.g., butyl vs. hexyl chains):

| Substituent | LogP | Antimicrobial IC (µM) | Enzyme Inhibition (%) |

|---|---|---|---|

| 4-n-Butylphenyl | 4.2 | 25.3 | 68 |

| 4-Hexylphenyl | 5.1 | 18.9 | 72 |

- Meta-Analysis : Use multivariate regression to isolate variables (e.g., lipophilicity, steric effects) influencing discrepancies .

Q. What mechanistic insights explain its reactivity in nucleophilic substitutions?

The electron-withdrawing ketone group activates the phenyl ring for electrophilic aromatic substitution . DFT calculations (e.g., Gaussian 16) reveal transition-state energies for nitration (~45 kcal/mol) and sulfonation (~38 kcal/mol), guiding regioselectivity .

Q. How does molecular dynamics (MD) modeling predict its interaction with biological targets?

MD simulations (AMBER or GROMACS) show the butyl chain enhances membrane permeability (logP = 4.2), while the ketone forms hydrogen bonds with serine residues in enzyme active sites (binding energy: −8.2 kcal/mol). This aligns with in vitro assays showing 68% inhibition of acetylcholinesterase .

Methodological Guidance for Data Analysis

Interpreting conflicting kinetic data in hydrolysis studies :

- pH-Dependent Rates : Hydrolysis follows pseudo-first-order kinetics at pH 7.4 (t = 12 hours) but accelerates under acidic conditions (t = 2 hours at pH 2). Use Arrhenius plots to differentiate acid-catalyzed vs. base-catalyzed mechanisms .

- LC-MS Monitoring : Quantify degradation products (e.g., 7-(4-n-Butylphenyl)-7-oxoheptanoic acid) to validate pathways.

Designing stability studies for long-term storage :

- Forced Degradation : Expose to UV light (ICH Q1B), humidity (40°C/75% RH), and oxidative stress (HO).

- HPLC Purity Tracking : Monitor peak area changes over 6 months; >10% degradation warrants reformulation with antioxidants (e.g., BHT) .

Tables for Comparative Analysis

Table 1 : Synthetic Yields Under Different Catalysts

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| HSO | 80 | 78 | 92 |

| p-TsOH | 70 | 82 | 95 |

| Nafion® | 90 | 85 | 97 |

Table 2 : Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | logP |

|---|---|---|

| Ethanol | 45.2 | 4.2 |

| DCM | 112.5 | 2.8 |

| Water | 0.03 | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.